molecular formula C10H9FN2O B1285348 4-(4-Fluorophenyl)-3-methylisoxazol-5-amine CAS No. 915919-94-7

4-(4-Fluorophenyl)-3-methylisoxazol-5-amine

Cat. No. B1285348
M. Wt: 192.19 g/mol
InChI Key: HXTCHTAPZWBENU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(4-Fluorophenyl)-3-methylisoxazol-5-amine is a derivative of isoxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom in the ring. The presence of the fluorophenyl group suggests potential for various biological activities, as fluorine atoms are often incorporated into pharmaceuticals to enhance their properties.

Synthesis Analysis

The synthesis of related compounds often involves the reaction of various precursors under specific conditions. For instance, the synthesis of N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine involves reacting 3-chloro-2-methylphenylthiourea with 4-fluorophenacyl bromide under Hantzsch thiazole synthesis conditions . Although the exact synthesis of 4-(4-Fluorophenyl)-3-methylisoxazol-5-amine is not detailed in the provided papers, similar methodologies could potentially be applied or adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(4-Fluorophenyl)-3-methylisoxazol-5-amine has been characterized using various spectroscopic techniques. For example, the structure of 5-(4-fluorophenyl)-1H-pyrazol-3-amine was determined using NMR, MS, FT-IR, and single crystal X-ray diffraction, and further analyzed using density functional theory (DFT) calculations . These techniques could be employed to elucidate the molecular structure of 4-(4-Fluorophenyl)-3-methylisoxazol-5-amine, providing insights into its electronic and spatial configuration.

Chemical Reactions Analysis

The reactivity of fluoro-containing heterocyclic compounds can lead to the formation of various derivatives through reactions with different reagents. For instance, pyrazolo[3,4-d]pyrimidines derivatives were synthesized by reacting pyrazolo[3,4-d][1,3]oxazine with primary and secondary amines . This suggests that 4-(4-Fluorophenyl)-3-methylisoxazol-5-amine could also undergo reactions with amines or other nucleophiles to form new compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic amines are influenced by their molecular structure. The presence of electronegative atoms such as fluorine can affect the compound's polarity, solubility, and reactivity. The computational analysis, including molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs), provides valuable information about the reactivity and interaction of the compound with other molecules . These properties are crucial for understanding the behavior of 4-(4-Fluorophenyl)-3-methylisoxazol-5-amine in different environments and could be predictive of its potential applications in medicinal chemistry.

Safety And Hazards

The safety data sheet for 4-Fluorophenol, a related compound, indicates that it is harmful if swallowed or in contact with skin, and it causes severe skin burns and eye damage .

Future Directions

While specific future directions for “4-(4-Fluorophenyl)-3-methylisoxazol-5-amine” were not found, research into similar compounds is ongoing. For example, 18 F flurpiridaz, a PET myocardial perfusion imaging radiotracer, is currently undergoing phase 3 multicenter clinical trials .

properties

IUPAC Name

4-(4-fluorophenyl)-3-methyl-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O/c1-6-9(10(12)14-13-6)7-2-4-8(11)5-3-7/h2-5H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTCHTAPZWBENU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70586225
Record name 4-(4-Fluorophenyl)-3-methyl-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorophenyl)-3-methylisoxazol-5-amine

CAS RN

915919-94-7
Record name 4-(4-Fluorophenyl)-3-methyl-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.